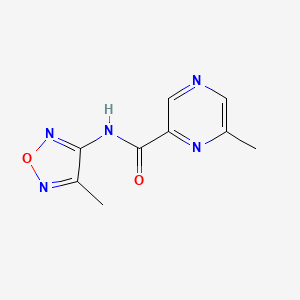

N-(4-(1H-ピラゾール-3-イル)フェニル)ピバロアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .Molecular Structure Analysis

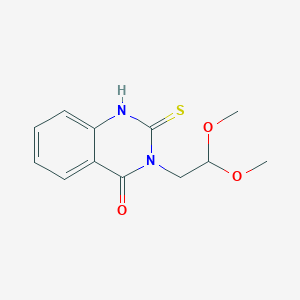

The molecular structure of “N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide” consists of a pyrazole ring attached to a phenyl group and a pivalamide group.Chemical Reactions Analysis

Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .科学的研究の応用

ピラゾロ[3,4-b]ピリジンの概要

ピラゾロ[3,4-b]ピリジンは、2つの互変異性体として存在する二環式複素環化合物です: ピラゾロ[3,4-b]ピリジンは、2つの互変異性体として存在する二環式複素環化合物です:1H-異性体と2H-異性体です。これらの化合物は、ピラゾール環とピリジン環が融合して形成される様々な類似体を含むピラゾロピリジンファミリーに属しています。 ピラゾロ[3,4-b]ピリジンのプリン塩基(アデニンとグアニン)との構造的類似性により、医薬品化学者からの関心が集まっています .

合成方法: ピラゾロ[3,4-b]ピリジンの合成には、様々なアプローチが用いられています。研究者らは、事前に形成されたピラゾールまたはピリジンから始まる方法を開発してきました。 これらの合成戦略により、ピラゾロ[3,4-b]ピリジン骨格のN1、C3、C4、C5、およびC6の位置に様々な置換基を導入することができます .

抗ウイルス活性:- ピラゾロ[3,4-b]ピリジンの誘導体は、有望な抗ウイルス活性を示しています。たとえば:

結論

要約すると、ピラゾロ[3,4-b]ピリジンは、様々な生物活性を持つ魅力的な化合物群です。 そのユニークな構造と潜在的な用途は、医薬品開発と治療革新の分野におけるエキサイティングな研究分野となっています . 特定の用途について、より詳細な情報が必要な場合は、お気軽にお問い合わせください!

将来の方向性

The future directions for “N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

作用機序

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to exhibit various biological activities .

生化学分析

Biochemical Properties

N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide, have been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This interaction can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease.

Cellular Effects

The effects of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of key metabolites.

Molecular Mechanism

At the molecular level, N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can lead to cumulative effects on cellular function, such as sustained enzyme inhibition or prolonged changes in gene expression. These temporal effects are important considerations for both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At higher doses, N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can induce toxic or adverse effects, including hepatotoxicity or neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide.

Transport and Distribution

The transport and distribution of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding to plasma proteins can influence the distribution and bioavailability of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide in the body.

Subcellular Localization

N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can influence the interactions of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide with biomolecules and its overall biological effects.

特性

IUPAC Name |

2,2-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-14(2,3)13(18)16-11-6-4-10(5-7-11)12-8-9-15-17-12/h4-9H,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXFJARXRKUQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594437.png)

![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)

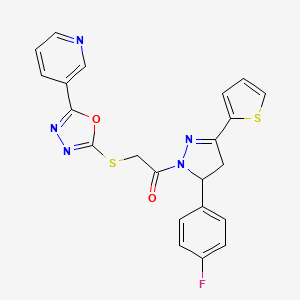

![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2594440.png)

![3-(Methoxymethyl)-5-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2594442.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594444.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2594446.png)

![N,N-diethyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2594448.png)

![2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole](/img/structure/B2594450.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2594455.png)